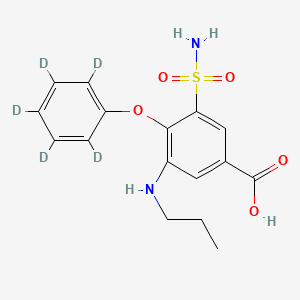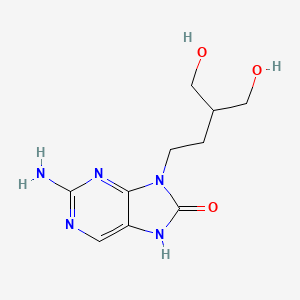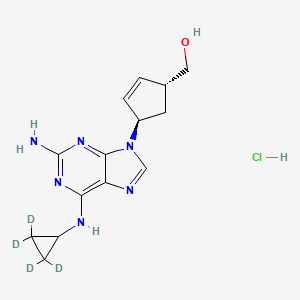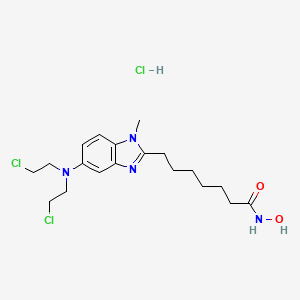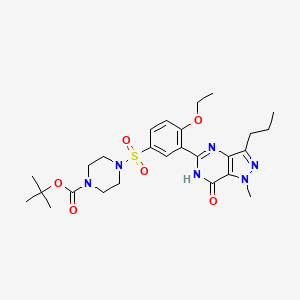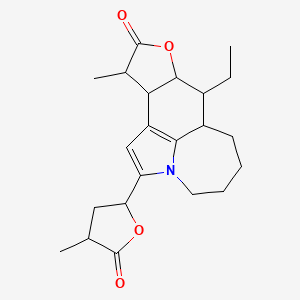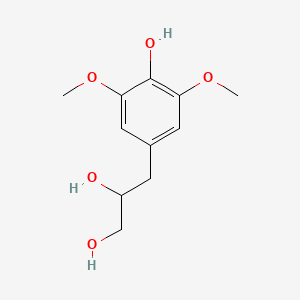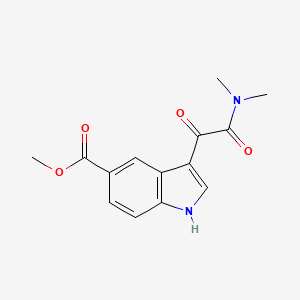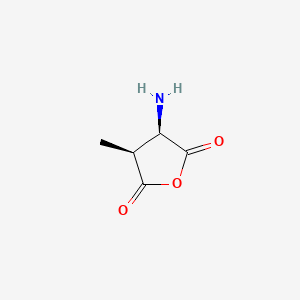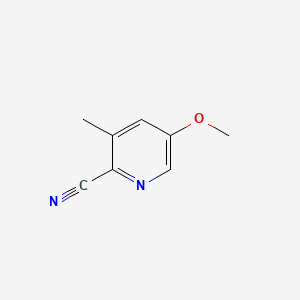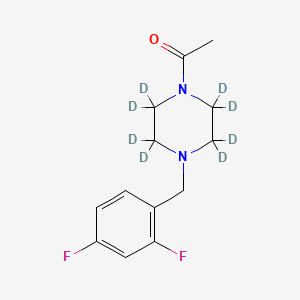
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 is a stable isotope-labeled compound . It has a molecular formula of C13H16F2N2O and a molecular weight of 262.33.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives, including 1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8, exhibit a broad spectrum of pharmacological activities due to their significant presence in various well-known drugs. These compounds have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus have been shown to lead to a notable difference in the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a core structure in drug design. This versatility supports the ongoing research and development of piperazine-based molecules for various therapeutic applications, with a specific emphasis on their role in central nervous system (CNS) activities, among others (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been specifically noted for their potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the critical role of piperazine derivatives in addressing the global challenge of tuberculosis (TB) and its resistant forms. The structure-activity relationship (SAR) of these compounds offers insights into their design and optimization for enhanced anti-mycobacterial efficacy. This knowledge serves as a valuable resource for medicinal chemists in the development of safer, selective, and cost-effective anti-TB agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Contributions to TB Treatment
The development of Macozinone, a piperazine-benzothiazinone PBTZ169, for TB treatment exemplifies the therapeutic potential of piperazine derivatives. Currently undergoing clinical studies, Macozinone targets decaprenylphospohoryl ribose oxidase DprE1, a crucial enzyme in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies advocate for further investigations into piperazine-based compounds for more efficient TB drug regimens (Makarov & Mikušová, 2020).
properties
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3/i4D2,5D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKCIJUGHKLOD-DUSUNJSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=C(C=C(C=C2)F)F)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-(2,4-difluorobenzyl)piperazine-d8 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

